(S)-4-((5-Guanidino-2-(benzoylamino)-1-oxopentyl)amino)benzoic acid (S)-4-((5-Guanidino-2-(benzoylamino)-1-oxopentyl)amino)benzoic acid
Brand Name: Vulcanchem
CAS No.: 60833-82-1
VCID: VC2027255
InChI: InChI=1S/C20H23N5O4/c21-20(22)23-12-4-7-16(25-17(26)13-5-2-1-3-6-13)18(27)24-15-10-8-14(9-11-15)19(28)29/h1-3,5-6,8-11,16H,4,7,12H2,(H,24,27)(H,25,26)(H,28,29)(H4,21,22,23)/t16-/m0/s1
SMILES: C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)C(=O)O
Molecular Formula: C20H23N5O4
Molecular Weight: 397.4 g/mol

(S)-4-((5-Guanidino-2-(benzoylamino)-1-oxopentyl)amino)benzoic acid

CAS No.: 60833-82-1

Cat. No.: VC2027255

Molecular Formula: C20H23N5O4

Molecular Weight: 397.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-4-((5-Guanidino-2-(benzoylamino)-1-oxopentyl)amino)benzoic acid - 60833-82-1

Specification

CAS No. 60833-82-1
Molecular Formula C20H23N5O4
Molecular Weight 397.4 g/mol
IUPAC Name 4-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]benzoic acid
Standard InChI InChI=1S/C20H23N5O4/c21-20(22)23-12-4-7-16(25-17(26)13-5-2-1-3-6-13)18(27)24-15-10-8-14(9-11-15)19(28)29/h1-3,5-6,8-11,16H,4,7,12H2,(H,24,27)(H,25,26)(H,28,29)(H4,21,22,23)/t16-/m0/s1
Standard InChI Key TUZAVLAUJHUFLA-INIZCTEOSA-N
Isomeric SMILES C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)C(=O)O
SMILES C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)C(=O)O
Canonical SMILES C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)C(=O)O

Introduction

Chemical Identity and Structure

(S)-4-((5-Guanidino-2-(benzoylamino)-1-oxopentyl)amino)benzoic acid is an organic compound characterized by several functional groups, including guanidino, benzoylamino, and carboxylic acid moieties. The compound features a specific stereochemistry at the 2-position, indicated by the (S) descriptor, which is critical to its biological activity.

Chemical Identification Parameters

The compound's key identifying parameters are summarized in the following table:

ParameterValue
CAS Number60833-82-1
Molecular FormulaC₂₀H₂₃N₅O₄
Molecular Weight397.4 g/mol
IUPAC Name4-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]benzoic acid
Standard InChIInChI=1S/C20H23N5O4/c21-20(22)23-12-4-7-16(25-17(26)13-5-2-1-3-6-13)18(27)24-15-10-8-14(9-11-15)19(28)29/h1-3,5-6,8-11,16H,4,7,12H2,(H,24,27)(H,25,26)(H,28,29)(H4,21,22,23)/t16-/m0/s1
InChIKeyTUZAVLAUJHUFLA-INIZCTEOSA-N

The structure contains several key components:

  • A benzoic acid moiety (4-aminobenzoic acid)

  • A pentanoyl chain with guanidino group at position 5

  • A benzoylamino group at position 2

  • An (S) stereocenter at position 2

Relation to Guanidinobenzoic Acid Derivatives

(S)-4-((5-Guanidino-2-(benzoylamino)-1-oxopentyl)amino)benzoic acid belongs to the broader class of guanidinobenzoic acid derivatives. This class of compounds is characterized by the presence of a guanidine group linked to a benzoic acid structure, often through various spacer units.

Structural Classification

The compound incorporates structural elements common to guanidinobenzoic acids, which are defined as "aromatic compounds containing a guanidine group linked to the benzene ring of a benzoic acid" . While the typical guanidinobenzoic acids feature a direct attachment of the guanidino group to the benzoic acid ring, this compound presents a more complex architecture with additional functional groups and a specific stereochemistry.

Pharmacological Properties and Mechanisms

While specific pharmacological data for (S)-4-((5-Guanidino-2-(benzoylamino)-1-oxopentyl)amino)benzoic acid is limited in the available research, insights can be drawn from related guanidinobenzoic acid derivatives.

Anti-Plasmin and Anti-Trypsin Activities

Many guanidinobenzoic acid derivatives demonstrate significant anti-plasmin and anti-trypsin activities. These properties make them potentially valuable as pharmaceutical agents for treating various conditions:

  • Anti-plasmin agents are useful for treating bleeding disorders

  • Anti-trypsin agents have applications in treating acute pancreatitis and related conditions

The compounds in this class generally show "extremely potent activities as compared with those of the above anti-plasmin and anti-trypsin agents, thereby making it possible to attain the same effect at a lower dosage level" . Additionally, these compounds typically demonstrate "excellent solubility in solvents or solutions as are commonly employed in pharmaceutical preparations such as water, physiological salt solutions and the like" .

Chemical and Physical Properties

Solubility Characteristics

Like other compounds in its class, (S)-4-((5-Guanidino-2-(benzoylamino)-1-oxopentyl)amino)benzoic acid is likely to demonstrate good water solubility, which is advantageous for pharmaceutical applications. This property would permit "administration of these compounds in the form of aqueous solutions" .

Structural Features Affecting Activity

The compound contains several key functional groups that contribute to its potential biological activity:

  • The guanidino group (-NH-C(=NH)-NH₂) at position 5 of the pentyl chain likely contributes to binding interactions with target enzymes

  • The benzoic acid moiety provides an acidic functional group that can participate in ionic interactions

  • The benzoylamino group may contribute to recognition and binding specificity

  • The (S) stereochemistry at position 2 is likely critical for proper spatial orientation of the molecule for optimal biological activity

Comparative Analysis with Related Compounds

Several related compounds provide context for understanding the potential properties and applications of (S)-4-((5-Guanidino-2-(benzoylamino)-1-oxopentyl)amino)benzoic acid.

Comparison with 4-Guanidinobenzoic Acid

4-Guanidinobenzoic acid is a simpler structural analog that contains the core guanidinobenzoic acid structure:

Property4-Guanidinobenzoic acid(S)-4-((5-Guanidino-2-(benzoylamino)-1-oxopentyl)amino)benzoic acid
Molecular FormulaC₈H₉N₃O₂C₂₀H₂₃N₅O₄
Molecular Weight179.176 g/mol397.4 g/mol
StructureDirect attachment of guanidino group to benzoic acidComplex structure with multiple functional groups
ClassificationGuanidinobenzoic acidDerivative of guanidinobenzoic acid with additional complexity

4-Guanidinobenzoic acid "belongs to the class of organic compounds known as guanidinobenzoic acids. These are aromatic compounds containing a guanidine group linked to the benzene ring of a benzoic acid" .

Relation to 3-Guanidinobenzoic Acid Derivatives

Research has shown that 3-guanidinobenzoic acid derivatives, which are positional isomers of 4-guanidinobenzoic acid derivatives, have demonstrated activity as "the most potent benzoic acid inhibitor of influenza sialidase thus far identified (IC50 = 10 microM)" . This suggests potential for similar activity in related compounds like (S)-4-((5-Guanidino-2-(benzoylamino)-1-oxopentyl)amino)benzoic acid, though specific studies would be needed to confirm this hypothesis.

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